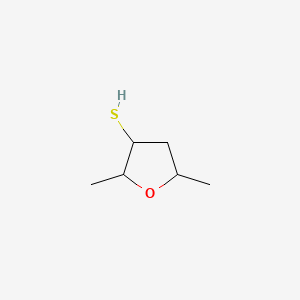

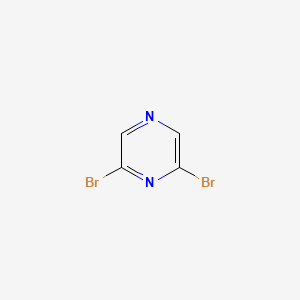

![molecular formula C9H15NO2 B1357890 2-Azaspiro[4.4]nonane-4-carboxylic acid CAS No. 1343864-38-9](/img/structure/B1357890.png)

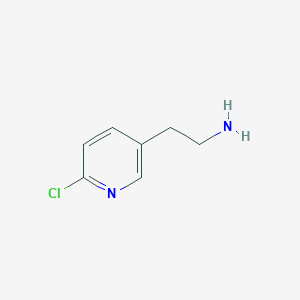

2-Azaspiro[4.4]nonane-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Azaspiro[4.4]nonane-4-carboxylic acid (2-ASPCA) is a cyclic molecule that has been studied extensively for its potential applications in scientific research. It has been used as a substrate in biochemistry, as a catalyst in organic chemistry, and as a model compound in drug design.

Scientific Research Applications

Anticonvulsant Properties

- N-Phenylamino Derivatives : Synthesis and evaluation of N-phenylamino derivatives of 2-azaspiro[4.4]nonane demonstrated significant anticonvulsant properties, particularly effective in maximal electroshock (MES) and pentylenetetrazole (scPTZ) tests. The compound N-[(2,4-dichlorophenyl)-amino]-2-azaspiro[4.4]nonane-1,3-dione was notably effective in seizure prevention. These studies also explored the compounds' neurotoxicity and potential mechanisms of action, including their influence on GABA(A) receptors (Kamiński et al., 2008).

Synthesis and Chemical Properties

- One-Pot Synthesis : Research has been conducted on the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation. This method preserved the pyrrolidinedione ring, which forms part of the 2-oxa-7-azaspiro[4.4]nonanedione scaffold, demonstrating a straightforward procedure and easy separation of the product (Huynh et al., 2017).

Crystallographic Studies

- Molecular Mechanics and Crystallography : Studies on X-ray crystal structures of compounds related to 2-azaspiro[4.4]nonane, including both active and inactive anticonvulsants, have been performed. These studies provided insights into the conformational differences and potential reasons for varying activities in these compounds (Ciechanowicz-Rutkowska et al., 1997).

Potential Applications in Drug Design

- Synthesis of Novel Amino Acids : The synthesis of novel amino acids like 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid adds to the family of sterically constrained amino acids. These compounds are of interest in the fields of chemistry, biochemistry, and drug design, highlighting the versatility of the azaspiro[4.4]nonane scaffold (Radchenko et al., 2010).

properties

IUPAC Name |

2-azaspiro[4.4]nonane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c11-8(12)7-5-10-6-9(7)3-1-2-4-9/h7,10H,1-6H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMFMLGZCITVPRB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CNCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azaspiro[4.4]nonane-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[d]oxazole-2-carbohydrazide](/img/structure/B1357808.png)

acetic acid](/img/structure/B1357823.png)